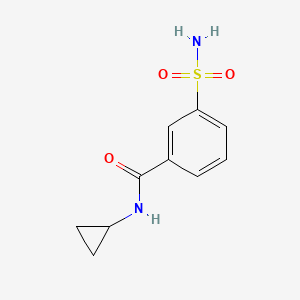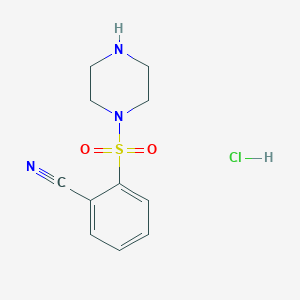
2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride
Übersicht
Beschreibung
2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride, abbreviated as 2-PBSN HCl, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water, alcohol, and chloroform, and is used in many areas of research, including organic synthesis, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Inhibitors of Human Cancer Cell Proliferation
2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride derivatives have been studied for their potential in inhibiting human cancer cell proliferation. For instance, 1-benzhydryl-sulfonyl-piperazine derivatives have shown significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation (Kumar et al., 2007).
Antagonists at Adenosine Receptors
These compounds have been utilized in the development of adenosine receptor antagonists. A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was synthesized and found to be effective A2B adenosine receptor antagonists with subnanomolar affinity (Borrmann et al., 2009).
Enzyme Inhibitory Activity
Research has also been focused on synthesizing derivatives for enzyme inhibitory activity. For example, 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were shown to have good inhibitory activity against acetyl- and butyrylcholinesterase, along with antibacterial properties (Hussain et al., 2017).
Anti-Hypertensive Drug Intermediates
Compounds related to 2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride have been used as intermediates in the synthesis of anti-hypertensive drugs, such as Doxazosin (Ramesh et al., 2006).
Antiproliferative Activity Against Cancer Cell Lines
Novel 1-benzhydrylpiperazine derivatives have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, showcasing their potential in cancer treatment (Kumar et al., 2009).
Metabolism Study of Antidepressants
Studies on the oxidative metabolism of antidepressants like Lu AA21004, which contains a piperazine moiety, have provided insights into the enzymatic pathways involved in drug metabolism (Hvenegaard et al., 2012).
Antimicrobial and Antioxidant Activities
Research has also been conducted on the antimicrobial and antioxidant properties of certain 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, further expanding the scope of applications in medicine and pharmacology (Mallesha & Mohana, 2011).
Eigenschaften
IUPAC Name |
2-piperazin-1-ylsulfonylbenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S.ClH/c12-9-10-3-1-2-4-11(10)17(15,16)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVZTABTIPEZTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



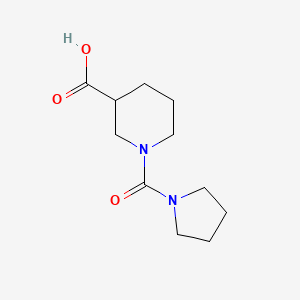
![1-[4-(1-aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B1372310.png)
![1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1372312.png)
![N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide](/img/structure/B1372313.png)

![2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride](/img/structure/B1372316.png)
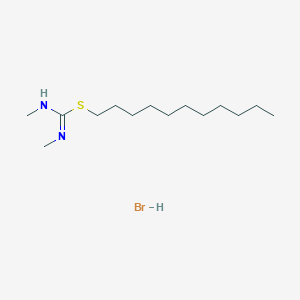
![3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B1372320.png)
![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline](/img/structure/B1372322.png)
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride](/img/structure/B1372323.png)
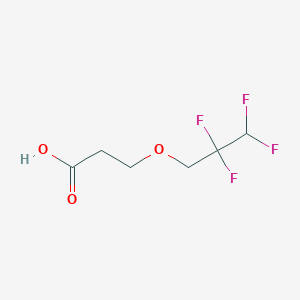

![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)
